molecular formula C15H12N2O B12547131 (2-Aminophenyl)(1H-indol-3-yl)methanone CAS No. 821767-64-0

(2-Aminophenyl)(1H-indol-3-yl)methanone

Cat. No.: B12547131
CAS No.: 821767-64-0
M. Wt: 236.27 g/mol
InChI Key: FRVAYVZECDSHQE-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(1H-indol-3-yl)methanone is a compound that features both an indole and an aminophenyl group. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the aminophenyl group further enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction yields N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which can be further processed to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(1H-indol-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2-Aminophenyl)(1H-indol-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent against various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The aminophenyl group can further enhance these interactions, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indole and aminophenyl groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

821767-64-0

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(2-aminophenyl)-(1H-indol-3-yl)methanone

InChI

InChI=1S/C15H12N2O/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H,16H2

InChI Key

FRVAYVZECDSHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3N

Origin of Product

United States

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